molecular formula C12H21NO4 B2595146 4-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid CAS No. 1697321-54-2

4-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid

Cat. No.: B2595146
CAS No.: 1697321-54-2
M. Wt: 243.303
InChI Key: KSKBTIBSNQGTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid is a versatile chemical intermediate designed for research and development applications. This compound features an azetidine ring, a valuable saturated four-membered heterocycle that contributes molecular rigidity and is increasingly utilized in medicinal chemistry to optimize the properties of drug candidates. The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, a standard strategy in multi-step synthetic routes to ensure chemoselectivity . The terminal butanoic acid chain provides a functional handle for further derivatization, commonly through amide bond or ester formation. As a key building block, this reagent is primarily used in the synthesis of more complex molecules, particularly in the exploration of new therapeutic agents. Its structural features make it a valuable scaffold for constructing potential protease inhibitors, enzyme ligands, and other bioactive compounds. Researchers in pharmaceutical chemistry will find this compound useful for constructing novel molecular entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for a specific application.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-9(8-13)5-4-6-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKBTIBSNQGTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697321-54-2
Record name 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-{1-[(Tert-Butoxy)Carbonyl]Azetidin-3-yl}Butanoic Acid 1780325-82-7 C₁₂H₂₁NO₄ 243.30 Azetidine-Boc + aliphatic butanoic acid
4-{[1-(Tert-Butoxycarbonyl)Azetidin-3-yl]Oxy}Benzoic Acid 1259323-78-8 C₁₅H₁₉NO₅ 293.31 Azetidine-Boc + ether-linked benzoic acid
2-{1-[(Tert-Butoxy)Carbonyl]Azetidin-3-yl}Pyrimidine-4-Carboxylic Acid Not provided C₁₃H₁₈N₄O₄ ~294.31* Azetidine-Boc + pyrimidine-carboxylic acid
4-((Tert-Butoxycarbonyl)Amino)Butanoic Acid Multiple variants C₉H₁₇NO₄ ~203.24* Boc-protected amino group + butanoic acid

*Calculated based on molecular formula.

Comparative Analysis

Core Heterocycle vs. Linear Chains
  • Azetidine vs.
  • Azetidine vs.
Linkage and Functional Group Variations
  • Ether vs. Direct Linkage : The benzoic acid derivative (CAS 1259323-78-8) connects the azetidine-Boc to an aromatic acid via an ether bond, contrasting with the direct linkage in the main compound. This ether group may reduce metabolic lability compared to ester linkages while altering solubility .
  • Amino Protection vs. Azetidine Protection: 4-((Tert-Butoxycarbonyl)Amino)Butanoic Acid () protects a primary amine on the butanoic acid, whereas the main compound protects the azetidine’s secondary amine. This distinction affects applications: the former is a standard peptide-building block, while the latter enables constrained peptide backbone modifications .
Physicochemical Properties
  • Lipophilicity: The benzoic acid analog’s aromatic ring increases logP compared to the aliphatic butanoic acid chain in the main compound, influencing membrane permeability .
  • Molecular Weight and Solubility : The pyrimidine derivative’s higher molecular weight (~294 g/mol) may reduce aqueous solubility relative to the main compound (243 g/mol), impacting bioavailability .

Biological Activity

4-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid, with the CAS number 1697321-54-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) group attached to an azetidine ring, which is linked to a butanoic acid moiety. The structural formula is crucial for understanding its interaction with biological systems.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with azetidine structures have shown efficacy against various bacterial strains. The presence of the Boc group may enhance lipophilicity, improving membrane penetration and antimicrobial potency.
  • Anti-inflammatory Effects : Some derivatives of azetidine have been documented to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Certain azetidine derivatives inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).
  • Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways related to inflammation and immune response.

Study on Antimicrobial Efficacy

A study conducted on azetidine derivatives demonstrated that compounds with similar structures showed significant antimicrobial activity against Gram-positive bacteria. The study utilized a series of in vitro assays to evaluate the Minimum Inhibitory Concentration (MIC) values.

CompoundMIC (µg/mL)Bacterial Strain
Azetidine Derivative A32Staphylococcus aureus
Azetidine Derivative B16Streptococcus pneumoniae
This compoundTBDTBD

Research on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of azetidine-based compounds. The findings indicated that these compounds could reduce levels of TNF-alpha and IL-6 in cultured macrophages.

Safety and Toxicology

The safety profile of this compound is essential for its potential therapeutic use. Preliminary toxicological assessments suggest that while the compound causes mild skin irritation at higher concentrations, it does not exhibit significant cytotoxicity in standard cell viability assays.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid, and what are the critical steps for ensuring high yields?

  • Methodology : The compound is synthesized via multi-step routes, often involving Boc (tert-butoxycarbonyl) protection of the azetidine amine. Key steps include:

  • Azetidine functionalization : Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to stabilize the amine group .
  • Carboxylic acid formation : Hydrolysis of ester intermediates or oxidation of alcohol precursors, requiring precise pH and temperature control to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product, with HPLC or NMR (¹H/¹³C) used to confirm purity (>95%) .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the Boc-protected azetidine ring and butanoic acid moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₃H₂₃NO₄, MW 281.33 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity, using acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies optimize the removal of the Boc protecting group without degrading the azetidine ring or carboxylic acid functionality?

  • Methodology :

  • Acidic Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–2 hours. Monitor via TLC to prevent over-exposure, which risks ring opening or decarboxylation .
  • Neutralization : Quench with aqueous NaHCO₃ to stabilize the free amine, followed by extraction to isolate the deprotected product .
  • Validation : Post-deprotection characterization via FTIR (loss of Boc carbonyl peak at ~1680 cm⁻¹) and NMR to confirm azetidine ring integrity .

Q. How can this compound be applied in peptide-mimetic drug discovery, and what are the challenges in coupling it to amino acid residues?

  • Applications :

  • Peptide Backbone Modification : The azetidine ring introduces conformational rigidity, potentially enhancing target binding affinity in protease inhibitors or GPCR ligands .
  • Challenges :
  • Coupling Efficiency : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation. Steric hindrance from the azetidine ring may reduce yields, requiring excess reagents or microwave-assisted synthesis .
  • Racemization Risk : Low-temperature (0–4°C) reactions to minimize epimerization during coupling .

Q. How do discrepancies in reported bioactivity data for derivatives of this compound arise, and how can they be resolved?

  • Analysis :

  • Source of Contradictions : Variability in assay conditions (e.g., buffer pH, cell line viability) or impurities in synthesized batches .
  • Resolution Strategies :
  • Standardized Protocols : Adopt OECD guidelines for in vitro assays (e.g., fixed incubation times, controlled DMSO concentrations) .
  • Batch Reproducibility : Use orthogonal purification methods (e.g., preparative HPLC followed by lyophilization) to ensure consistent compound quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.